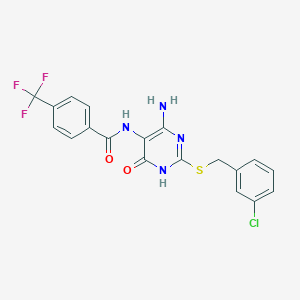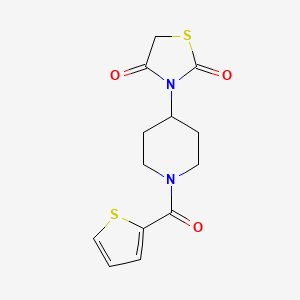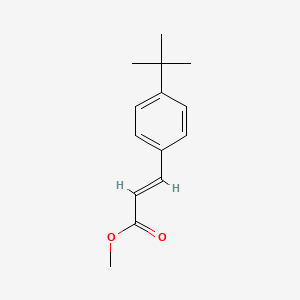
4-tert-Butylcinnamic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-tert-Butylcinnamic acid methyl ester” is a type of ester derived from trans-4-methoxycinnamic acid . It is used in the synthesis of avenanthramide alkaloids . The starting material for its synthesis was trans-4-methoxycinnamic acid and 3,5-dimethoxybenzoic acid methyl ester .
Synthesis Analysis
The synthesis of “this compound” involves a direct and sustainable method using flow microreactor systems . This method is efficient, versatile, and sustainable compared to the batch . Another method involves the preparation of ester derivatives of fatty acids for chromatographic analysis . The reaction of carboxylic acids with diazomethane produces methyl esters .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “this compound” include transesterification of triglycerides in the presence of sodium hydroxide . These reactions use vegetable oils and animal fats as sources of triglycerides for the production of liquid fuels, fatty acid methyl esters (FAME) colloquially known as biodiesel .Scientific Research Applications
Synthetic Studies on Potent Marine Drugs
Research highlights the synthetic pathway for key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, synthesized through the condensation of (3E)-2-oxo-4-phenylbut-3-enoate methyl ester with 4-tert-butylphenol. This process, facilitated by AuCl3/3AgOTf, is crucial for studying the structure-activity relationships of antitumor antibiotics derived from tetrahydroisoquinoline natural products (Li et al., 2013).
Amino Acid Derivative Synthesis
The development of protected methyl esters of non-proteinogenic amino acids showcases the use of tert-butyl esters in complex molecule synthesis. This method employs tert-butyl-d-serine, indicating tert-butyl esters' role in enhancing the versatility of synthetic strategies (Temperini et al., 2020).
Deprotection with Aqueous Phosphoric Acid
Aqueous phosphoric acid has been identified as an efficient and environmentally friendly reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method offers mild reaction conditions and good selectivity, preserving the stereochemical integrity of substrates, which is essential for the synthesis of complex molecules (Li et al., 2006).
Antioxidant Activity of Hydroxycinnamic Derivatives
Investigations into 4-hydroxycinnamic ethyl ester derivatives and their dehydrodimers reveal their protective effects against oxidation of LDL. This research underscores the significance of structural requirements for radical scavenging and metal chelation, highlighting the potential of tert-butyl derivatives in antioxidant applications (Neudörffer et al., 2006).
Selective Conversion of tert-Butyl Esters
The selective conversion of tert-butyl esters to acid chlorides using thionyl chloride demonstrates the specificity of tert-butyl esters in synthetic reactions. This method allows for the selective conversion in the presence of other esters, offering a significant advantage in synthetic chemistry (Greenberg & Sammakia, 2017).
Mechanism of Action
Carboxylic acids react with diazomethane to produce methyl esters . Because of the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .
Future Directions
The future directions for “4-tert-Butylcinnamic acid methyl ester” include its potential use in the green and sustainable production of various chemicals . This includes oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . A special focus is given to the applicability of each method in industry .
properties
IUPAC Name |
methyl (E)-3-(4-tert-butylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-10H,1-4H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOYLQSBUGMXKI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyloxy)acetamide](/img/structure/B2764395.png)
![N-(4-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2764397.png)

![[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2764399.png)
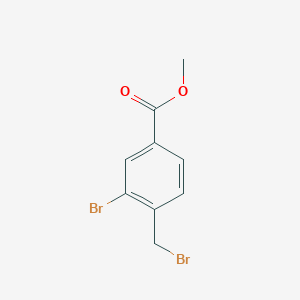
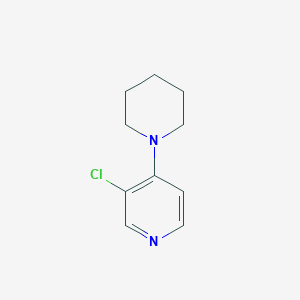
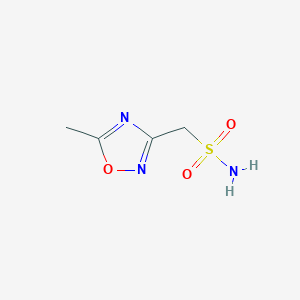
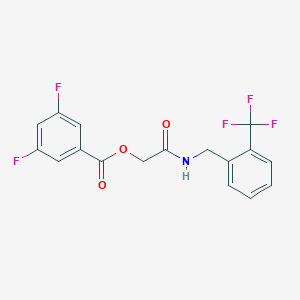
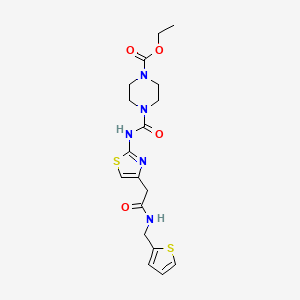
![N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764409.png)
![1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B2764410.png)
![N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide](/img/structure/B2764411.png)
